1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a piperidine ring substituted with a cyclopropanesulfonyl group and a 1H-1,2,3-triazol-1-yl group. The unique structural attributes of this compound make it a valuable subject for various scientific investigations.
Preparation Methods
The synthesis of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropanesulfonyl Group: This step often involves the reaction of the piperidine derivative with cyclopropanesulfonyl chloride under basic conditions.
Attachment of the 1H-1,2,3-Triazol-1-yl Group: The final step involves a click chemistry reaction, specifically an azide-alkyne cycloaddition, to introduce the triazole moiety.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. The cyclopropanesulfonyl group and the triazole moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-(cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(Cyclopropanesulfonyl)-4-(1H-1,2,4-triazol-1-yl)piperidine
- 1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine
- 1-(Cyclopropanesulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine
These compounds share structural similarities but differ in their specific functional groups and resulting properties .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c15-17(16,10-1-2-10)13-6-3-9(4-7-13)14-8-5-11-12-14/h5,8-10H,1-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZCRSQWJQRGND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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